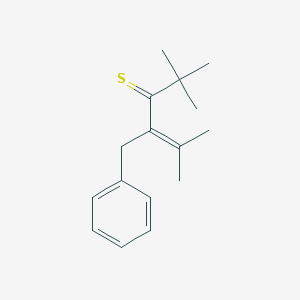
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione is a chemical compound with a unique structure that includes a benzyl group, multiple methyl groups, and a thione functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable precursor with benzyl bromide, followed by the introduction of the thione group through a thiolation reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyl-2,2,5-trimethylhex-4-ene-3-one: Similar structure but with a ketone group instead of a thione.
4-Benzyl-2,2,5-trimethylhex-4-ene-3-ol: Contains a hydroxyl group instead of a thione.
Uniqueness
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.
Eigenschaften
CAS-Nummer |
189450-54-2 |
|---|---|
Molekularformel |
C16H22S |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
4-benzyl-2,2,5-trimethylhex-4-ene-3-thione |
InChI |
InChI=1S/C16H22S/c1-12(2)14(15(17)16(3,4)5)11-13-9-7-6-8-10-13/h6-10H,11H2,1-5H3 |
InChI-Schlüssel |
XOKGEIVSFFAZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(CC1=CC=CC=C1)C(=S)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















